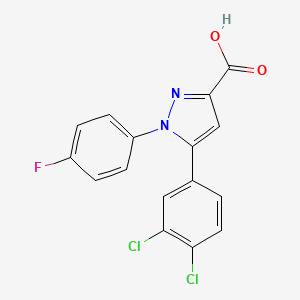

5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with dichlorophenyl and fluorophenyl groups, making it a subject of interest in medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the dichlorophenyl and fluorophenyl groups.

Substitution Reactions: The introduction of the dichlorophenyl and fluorophenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification methods such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promising biological activities, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The structure of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid allows it to effectively interact with these enzymes, providing potential anti-inflammatory effects. A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Studies have shown that related pyrazole compounds can scavenge free radicals effectively. For instance, a series of pyrazole derivatives were assessed for their ability to inhibit oxidative stress markers, showcasing promising results that suggest potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have indicated that certain pyrazole derivatives possess significant activity against various bacterial strains, suggesting potential use as antibacterial agents. The mechanism of action is believed to involve disruption of microbial cell membranes .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable candidates for organic semiconductor materials. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown enhanced charge transport properties, making it a valuable addition to organic electronic devices .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to the control group. The mechanism was linked to the inhibition of COX enzymes, corroborating findings from previous research on related compounds .

Case Study 2: Antioxidant Evaluation

A series of experiments utilizing DPPH radical scavenging assays demonstrated that the compound exhibited a high percentage of radical inhibition compared to standard antioxidants like ascorbic acid. The results indicate its potential as a therapeutic agent for oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and fluorophenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorophenyl group, which may reduce its binding affinity and specificity.

5-Phenyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the dichlorophenyl group, potentially altering its reactivity and biological activity.

1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid: Contains a nitro group instead of dichlorophenyl, which may significantly change its chemical and biological properties.

Uniqueness

The presence of both dichlorophenyl and fluorophenyl groups in 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid makes it unique, providing a balance of electronic effects that can enhance its reactivity and binding properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and development.

Actividad Biológica

5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

- Anticancer Activity : Studies indicate that this pyrazole derivative can disrupt tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical in the development of anticancer therapies .

- Neuroprotective Effects : The compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells, which is beneficial in conditions like Alzheimer's disease .

Biological Activities

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study demonstrated that this compound significantly reduced levels of inflammatory cytokines (TNF-α and IL-6) in vitro at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent . -

Anticancer Properties :

In vitro testing revealed that the compound inhibited tubulin polymerization with an IC50 value ranging from 0.08 to 12.07 µM across different cancer cell lines. This suggests a strong potential for development into a chemotherapeutic agent . -

Neuroprotective Effects :

Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity, reducing apoptosis rates significantly compared to untreated controls. This effect was attributed to the compound's antioxidant properties .

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2FN2O2/c17-12-6-1-9(7-13(12)18)15-8-14(16(22)23)20-21(15)11-4-2-10(19)3-5-11/h1-8H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXYOGQURAPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.